(+)-JQ1

Beschreibung

The Role of Epigenetic Mechanisms in Gene Expression and Disease Pathogenesis

Epigenetic modifications, particularly histone acetylation, are fundamentally linked to the regulation of gene transcription. Acetylation of lysine residues on histone tails can alter chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery. nih.govnih.govmdpi.com Aberrant patterns of histone acetylation are frequently observed in various disease states, contributing to altered gene expression profiles that drive pathology. nih.govmdpi.com

Overview of Bromodomain and Extra-Terminal (BET) Proteins and Their Functions

Bromodomain and Extra-Terminal (BET) proteins constitute a family of epigenetic readers that specifically recognize and bind to acetylated lysine residues. nih.govmdpi.comfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org This recognition is crucial for transducing the signal carried by acetylated lysine marks into downstream transcriptional events. nih.govwikipedia.org BET proteins function as transcriptional regulators by recruiting transcription factors, coactivators, and the RNA polymerase II machinery to target gene sites, thereby promoting transcriptional elongation. frontiersin.orgencyclopedia.pubresearchgate.net

The mammalian BET protein family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgaacrjournals.orgnih.govnih.gov While BRD2, BRD3, and BRD4 are ubiquitously expressed, BRDT expression is primarily restricted to the male germline. frontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org These proteins share a common structural architecture, including two conserved N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.orgencyclopedia.pubfrontiersin.org BRD4 and BRDT also possess a C-terminal domain (CTD). frontiersin.orgencyclopedia.pubfrontiersin.org

The defining feature of BET proteins is their ability to bind to acetylated lysine residues through their bromodomains. nih.govmdpi.comfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org This interaction serves as a critical link between histone acetylation and transcriptional regulation. nih.gov By recognizing acetylated histones and transcription factors, BET proteins are recruited to specific genomic loci, including gene promoters and enhancers, particularly super-enhancers, which are crucial for the expression of many genes, including oncogenes. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comnih.gov This recruitment facilitates the assembly of transcription-promoting complexes and the activation of RNA polymerase II. mdpi.comfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org Studies suggest that BET bromodomains primarily function as specific readers for lysine acetylation, rather than other types of lysine acylation. frontiersin.org

BET Protein Family Members: BRD2, BRD3, BRD4, and BRDT

Genesis of (+)-JQ1 as a Pioneering BET Bromodomain Inhibitor

The development of small-molecule inhibitors targeting bromodomains has significantly advanced the understanding of their roles in disease. wikipedia.org this compound is a pioneering, cell-permeable small-molecule inhibitor of BET proteins. mdpi.comnih.govwikipedia.org It was developed by the James Bradner laboratory at Brigham and Women's Hospital and named after chemist Jun Qi. wikipedia.org this compound is a thienotriazolodiazepine designed to mimic acetylated lysine. mdpi.comwikipedia.org It binds competitively and specifically to the BD1 and BD2 bromodomains of BET proteins, particularly BRD4, with high affinity. mdpi.comwikipedia.orgaacrjournals.org This binding prevents BET proteins from interacting with acetylated histones and transcription factors, leading to their displacement from chromatin and subsequent modulation of gene expression. mdpi.comnih.govnih.govaacrjournals.org The discovery of this compound, along with I-BET, in 2010, marked a significant step in characterizing small-molecule inhibitors targeting BET bromodomains and revealed their crucial roles in anti-inflammatory and anticancer activities. nih.govfrontiersin.org

Therapeutic Rationale for BET Inhibition Across Diverse Pathological Conditions

The critical role of BET proteins in regulating gene expression, particularly of key oncogenes and inflammatory mediators, has established BET inhibition as a promising therapeutic strategy for a range of diseases. frontiersin.orgwikipedia.orgnih.govfrontiersin.orgresearchgate.net Pharmacological inhibition of BET proteins with bromodomain inhibitors has shown potential in treating various human diseases, including cancer and inflammatory disorders. frontiersin.orgwikipedia.orgfrontiersin.orgresearchgate.net this compound, as a representative BET inhibitor, has been extensively studied in preclinical models for its therapeutic potential. wikipedia.orgresearchgate.net

The therapeutic rationale for BET inhibition stems from their involvement in driving aberrant transcription in various diseases. In cancer, BET proteins, especially BRD4, are often found at super-enhancers that control the expression of oncogenes like c-Myc. mdpi.commdpi.comnih.gov Inhibiting BET proteins can lead to the downregulation of these oncogenes, suppressing tumor cell proliferation and inducing apoptosis. nih.govnih.govspandidos-publications.com Beyond cancer, BET proteins are also key regulators of the inflammatory response, controlling the expression of numerous inflammatory genes. frontiersin.orgnih.govbu.edu Inhibiting BET proteins can attenuate inflammatory responses, suggesting their potential in treating inflammatory disorders. frontiersin.orgnih.govbu.edu Furthermore, research has explored the potential of BET inhibition in other conditions, including viral infections, heart disease, and neurological disorders. wikipedia.orgscientificarchives.comspandidos-publications.com

Scope and Significance of Academic Research on this compound

Academic research on this compound has been instrumental in elucidating the biological functions of BET proteins and validating them as therapeutic targets. wikipedia.orgmdpi.com As a first-generation BET inhibitor, this compound has been widely used in laboratory studies to investigate the effects of BET inhibition in various cellular and animal models. wikipedia.orgbmbreports.org Its use has provided critical insights into the mechanisms by which BET proteins regulate gene expression and contribute to disease pathogenesis. mdpi.comnih.govnih.govaacrjournals.orgbu.edu

Studies using this compound have demonstrated its ability to displace BET proteins from chromatin, modulate gene transcription, and exert anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various preclinical settings. mdpi.comnih.govnih.govnih.govbu.edu The extensive academic research conducted with this compound has paved the way for the development of more advanced BET inhibitors and their evaluation in clinical trials. mdpi.comwikipedia.org While this compound itself has limitations for clinical use due to its short half-life, its significance as a research tool in establishing the therapeutic potential of BET inhibition is undeniable. wikipedia.orgmdpi.comresearchgate.net

Eigenschaften

IUPAC Name |

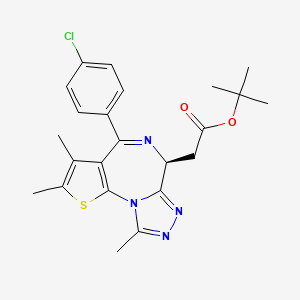

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXATUJJDPFDM-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155309 |

Source

|

| Record name | JQ1 Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268524-70-4 |

Source

|

| Record name | JQ 1(+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JQ1 Compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268524704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JQ1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JQ1 Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JQ1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MRH0IMX0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings on + -jq1

Competitive Binding to BET Bromodomains

BET proteins contain conserved bromodomains that act as "readers" of acetylated lysine residues on histone tails and other proteins nih.govthesgc.org. This compound mimics acetylated lysine, allowing it to bind to the bromodomain pockets of BET proteins nih.govncats.iomdpi.com.

This compound binds competitively to the acetyl-lysine binding site within the bromodomains of BET proteins apexbt.comnih.govncats.ioscbt.com. This interaction is characterized by high affinity and specificity for the BET subfamily tocris.cominvivochem.comapexbt.comnih.gov. Co-crystal structures of this compound in complex with BET bromodomains, such as BRD4, reveal excellent shape complementarity with the acetyl-lysine binding cavity nih.govthesgc.org. A key interaction involves a hydrogen bond formed between the triazole ring of this compound and a conserved asparagine residue within the bromodomain pocket (e.g., Asn-140 in BRD4 BD1 and Asn109 in BRDT) mdpi.comresearchgate.netnih.gov. Extensive hydrophobic contacts with regions like the ZA and BC loops also contribute to the binding stability researchgate.netnih.gov.

Studies have quantified the binding affinity of this compound to different BET bromodomains. For instance, this compound binds to the first and second bromodomains of BRD4 (BRD4(1) and BRD4(2)) with dissociation constants (Kd) of approximately 50 nM and 90 nM, respectively apexbt.comnih.govncats.io. Comparable binding is observed for both domains of BRD3, while the first bromodomains of BRDT and BRD2 show slightly weaker binding tocris.comnih.gov. This compound demonstrates significantly lower affinity for bromodomains outside the BET family, such as CREBBP tocris.comnih.govthesgc.org.

The competitive nature of this compound binding has been demonstrated in assays where it displaces acetylated histone peptides from BET bromodomains nih.gov. For example, this compound inhibits the binding of a tetra-acetylated Histone H4 peptide to BRD4, with IC50 values in the nanomolar range nih.gov. In contrast, the inactive stereoisomer, (-)-JQ1, shows significantly weaker binding nih.govbpsbioscience.com.

Here is a table summarizing some binding data for this compound:

| Protein Target | Bromodomain | Kd (nM) (ITC) | IC50 (nM) (AlphaScreen) |

| BRD2 | N-terminal | 128 ± 6.5 | 17.7 ± 0.7 |

| BRD3 | N-terminal | 59.5 ± 3.1 | NT |

| BRD3 | C-terminal | 82.0 ± 5.3 | NT |

| BRD4 | N-terminal | 49.0 ± 2.4 | 76.9 ± 1.7 |

| BRD4 | C-terminal | 90.1 ± 4.6 | 32.6 ± 1.8 |

| BRDT | N-terminal | 190.1 ± 7.6 | NT |

| CREBBP | NT | ND | 12942 ± 640 |

NT: Not Tested, ND: Not Detected. Data compiled from search results tocris.comnih.govthesgc.org.

By competitively binding to the acetyl-lysine sites, this compound prevents BET proteins from interacting with acetylated histones on chromatin patsnap.comncats.iomdpi.com. This displacement is a key event in its mechanism of action patsnap.comnih.govncats.io. Studies using techniques like chromatin immunoprecipitation (ChIP) and fluorescence recovery after photobleaching (FRAP) have shown that this compound treatment leads to the dissociation of BET proteins, particularly BRD4, from nuclear chromatin in cells nih.govncats.iomdpi.com. This displacement is observed at genomic loci where BET proteins are typically enriched, including promoters and enhancers, especially super-enhancers associated with the transcription of key genes like MYC aacrjournals.orgaacrjournals.orgaacrjournals.orgtandfonline.com.

Research indicates that the extent of BET protein displacement and the subsequent transcriptional effects can vary depending on the cell type and the specific genomic region researchgate.nettandfonline.com. While this compound generally reduces BRD4 occupancy at enhancers and promoters genome-wide, the reduction is often more pronounced at super-enhancers aacrjournals.orgmpg.de.

Interaction with Acetylated Lysine Recognition Motifs

Downregulation of Key Oncogenic and Regulatory Gene Expression

A significant consequence of BET inhibition by this compound is the downregulation of a range of genes involved in cell proliferation, survival, and other cancer-related processes. tandfonline.comnih.gov This effect is often linked to the dependence of these genes on BET protein-mediated transcription. nih.gov

Transcriptional Repression of MYC Oncogene

One of the most well-documented effects of this compound is the transcriptional repression of the MYC oncogene. aacrjournals.orgpnas.orgnih.govspandidos-publications.comoncotarget.com MYC is a key transcription factor that plays a critical role in cell proliferation, growth, and survival, and its overexpression is frequently observed in various cancers. aacrjournals.orgpnas.orgspandidos-publications.com this compound treatment leads to a marked decrease in MYC mRNA and protein levels in various cancer cell lines. oncotarget.comaacrjournals.orgpnas.orgnih.gov This repression is thought to occur because BET proteins, particularly BRD4, are crucial for the transcriptional elongation of MYC. aacrjournals.orgnih.gov By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively shuts down MYC transcription. oncotarget.comaacrjournals.orgnih.gov

The suppression of MYC transcription by this compound results in the deregulation of MYC-dependent target genes, contributing to the observed anti-proliferative effects. pnas.orgnih.gov Studies have shown a time- and concentration-dependent decrease in c-Myc protein levels following JQ1 treatment. oncotarget.com

Regulation of NKD2 and Wnt/β-Catenin Signaling

This compound has been shown to regulate the Wnt/β-Catenin signaling pathway, a pathway frequently dysregulated in cancer and involved in cell proliferation and survival. acs.orgnih.govacs.org Specifically, this compound treatment can lead to the upregulation of NKD2 (Naked cuticle homolog 2), a known negative regulator of Wnt/β-Catenin signaling. acs.orgnih.govuniroma2.itwikipathways.orguniroma2.it Concurrently, this compound treatment can result in the downregulation of β-catenin levels. acs.orgnih.gov This dual effect on NKD2 and β-catenin indicates that this compound suppresses Wnt/β-Catenin signaling activity. acs.orgnih.gov

| Treatment | NKD2 Levels | β-Catenin Levels | Wnt/β-Catenin Signaling Activity |

| Control | Basal | Basal | Basal |

| This compound | Increased | Decreased | Suppressed |

Table 1: Effect of this compound on NKD2 and β-Catenin Levels and Wnt/β-Catenin Signaling Activity acs.orgnih.gov

Modulation of MicroRNA-21 (miR-21) Levels

MicroRNAs are small non-coding RNA molecules that regulate gene expression. MiR-21 is an oncogenic microRNA that is often overexpressed in various cancers and contributes to cell proliferation and survival. Studies have demonstrated that this compound treatment leads to the downregulation of miR-21 levels. acs.orgnih.govacs.org This reduction in miR-21 expression can contribute to the anti-proliferative effects of this compound. acs.orgnih.gov Overexpression of miR-21 has been shown to compensate for the proliferation inhibition induced by this compound, further highlighting the role of miR-21 downregulation in this compound's mechanism of action. acs.orgnih.gov

Suppression of Interferon Regulatory Factor 4 (IRF4)-Dependent Transcription

Interferon Regulatory Factor 4 (IRF4) is a transcription factor that plays a role in the survival and proliferation of certain cancer cells, particularly in hematological malignancies like multiple myeloma. google.com While the direct mechanism of this compound's effect on IRF4-dependent transcription was not explicitly detailed in the provided search results, BET inhibitors have been shown to target the IKZF1-IRF4-MYC axis in certain lymphomas. google.com Given that this compound inhibits BET proteins which are involved in transcriptional regulation, it is plausible that this compound could indirectly affect IRF4-dependent transcription in specific cellular contexts.

Decreased High Mobility Group AT-Hook 2 (HMGA2) Expression

High Mobility Group AT-Hook 2 (HMGA2) is a non-histone chromosomal protein that acts as an architectural transcription factor. wikipedia.orgatlasgeneticsoncology.org HMGA2 is frequently overexpressed in various tumors and is associated with malignancy and poor prognosis. wikipedia.orgatlasgeneticsoncology.orgbiorxiv.orgresearchgate.net It plays a role in regulating multiple biological and oncogenic pathways. atlasgeneticsoncology.org While the search results did not provide direct evidence of this compound explicitly decreasing HMGA2 expression, HMGA2 expression can be regulated by various mechanisms, including miRNAs like let-7. wikipedia.orgatlasgeneticsoncology.org Given that BET inhibitors modulate transcription, further research would be needed to determine if this compound directly or indirectly impacts HMGA2 expression. One search result indicated that HMGA2 was downregulated in a specific cell line treated with JQ1, suggesting a potential link. ebi.ac.uk

Selective Inhibition of Cholesterol Biosynthesis and Lipid Metabolism Genes (HMGCS2, APOC1)

Studies have indicated that this compound can selectively inhibit the expression of genes involved in cholesterol biosynthesis and lipid metabolism, specifically HMGCS2 (3-hydroxy-3-methylglutaryl-CoA synthase 2) and APOC1 (Apolipoprotein C-I). ebi.ac.ukresearchgate.netnih.govmdpi.comdntb.gov.ua This inhibitory effect has been observed in the context of combination therapy, where this compound augmented the antitumor efficacy of gemcitabine in preclinical models of pancreatic cancer. ebi.ac.ukresearchgate.netnih.gov RNA sequencing data demonstrated approximately a 6-fold selective inhibition of HMGCS2 and APOC1 compared to controls in these models. ebi.ac.ukresearchgate.netnih.gov These proteins play a role in supporting tumor cell proliferation, and their inhibition suggests a mechanism by which this compound contributes to the observed therapeutic effects. researchgate.netnih.govmdpi.com This effect was also associated with the selective inhibition of the LXR/RXR activation pathway. researchgate.netnih.govmdpi.com

Non-Canonical Molecular Glue Mechanism

Recent research has identified this compound as functioning as a molecular glue, a class of small molecules that induce or stabilize interactions between proteins that would otherwise not or only weakly interact. biorxiv.orgbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.netaacrjournals.org This mechanism is distinct from its inhibitory role and involves the stabilization of a specific protein-protein interaction. biorxiv.orgbiorxiv.orgbiorxiv.org

Stabilization of BRD4-Centromere DNA Binding Protein CENP-B Interaction

This compound has been found to act as a molecular glue by stabilizing a direct interaction between BRD4 and Centromere Protein B (CENP-B). biorxiv.orgbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.net While BET inhibitors typically disrupt the binding of BRD4 to chromatin, this compound promotes the localization of BRD4 to centromeres by stabilizing its interaction with CENP-B. biorxiv.orgbiorxiv.orgbiorxiv.org This stabilization forms a BRD4-(+)-JQ1-CENP-B ternary complex. biorxiv.orgbiorxiv.org CENP-B is a protein that binds to the alpha-satellite DNA sequences found at centromeres and plays a role in centromere assembly and function. nih.gov

Preclinical Efficacy and Therapeutic Applications of + -jq1

Efficacy in Solid Tumor Models

Cholangiocarcinoma (CCA)

Preclinical studies have investigated the efficacy of (+)-JQ1 in cholangiocarcinoma (CCA), a fatal disease with limited therapeutic options. In patient-derived xenograft (PDX) models of CCA, this compound demonstrated the ability to suppress tumor growth in a model designated CCA2. This growth suppression was observed concurrently with the inhibition of c-Myc protein expression. aacrjournals.orgnih.govdntb.gov.ua However, a second PDX model, CCA1, was found to be insensitive to this compound treatment, with no significant effect on tumor progression or c-Myc expression. aacrjournals.orgnih.govdntb.gov.ua

In the sensitive CCA2 model, this compound induced DNA damage and apoptosis. aacrjournals.orgnih.gov The treatment also led to the downregulation of several c-Myc transcriptional targets that are involved in regulating the cell cycle and DNA repair. aacrjournals.orgnih.gov These findings suggest that the antitumor activity of this compound in CCA, at least in sensitive models, may be mediated through the inhibition of c-Myc and its downstream pathways. aacrjournals.org Further investigation into BET inhibitors like this compound for CCA treatment is warranted. aacrjournals.orgnih.gov

Research Findings in CCA:

| Model Type | Sensitivity to this compound | Effect on Tumor Growth | Effect on c-Myc Expression | Other Observed Effects |

| CCA2 (PDX) | Sensitive | Suppressed | Inhibited | Induced DNA damage and apoptosis, downregulated cell cycle/DNA repair genes |

| CCA1 (PDX) | Insensitive | Unaffected | Unaffected | None observed |

Pancreatic Ductal Adenocarcinoma (PDAC)

This compound has shown preclinical efficacy in models of pancreatic ductal adenocarcinoma (PDAC). Studies using patient-derived xenograft (PDX) models of PDAC have demonstrated that this compound can reduce relative tumor volume. nih.gov In some PDAC cell lines, this compound treatment has been shown to decrease MYC levels, induce cell death, and reduce tumorigenic features in culture. nih.gov

In mouse models of PDAC, short-term treatment with this compound resulted in reduced MYC expression, decreased proliferation, and increased apoptosis in established tumors. nih.gov this compound treatment also blocked pancreatic cell proliferation and the development of pancreatic intraepithelial neoplastic lesions (PanINs) in a mouse model. nih.govjci.org This was associated with decreased activation of the pro-survival kinase AKT and downregulation of inflammatory regulators like STAT3 and IL6. nih.gov

While some studies suggest c-Myc downregulation as a mechanism nih.gov, others using PDX models did not observe a consistent impact on c-Myc protein expression despite tumor growth suppression. nih.govoaepublish.com Expression profiling in these models identified CDC25B, a regulator of cell cycle progression, as a potential major target of this compound. oaepublish.comoncotarget.com Sensitivity to this compound in PDAC models, both in cell lines and PDXs, has been associated with the expression level of CDC25B. oaepublish.com Higher levels of CDC25B correlated with increased sensitivity to this compound in vitro. oaepublish.com Immunohistochemistry and immunoblot data from in vivo studies showed that this compound decreased CDC25B protein levels in sensitive models. oaepublish.com

Combination studies have also been conducted. This compound has been shown to augment the antitumor efficacy of gemcitabine in preclinical models of PDAC. mdpi.comresearchgate.net The combination of this compound and gemcitabine demonstrated synergistic cytotoxicity in PDAC cell lines such as Panc1, MiaPaCa2, and Su86. mdpi.comresearchgate.net In PDX models, the combination was more effective in inhibiting tumor growth than either agent alone, which was paralleled by increases in the apoptosis marker cleaved caspase 3 and the DNA damage marker γH2AX. mdpi.comresearchgate.net RNA-seq data suggested that the combination selectively inhibited HMGCS2 and APOC1, proteins involved in lipid metabolism, and the LXR/RXR activation pathway. mdpi.comresearchgate.net

Research Findings in PDAC:

| Model Type | Effect of this compound Monotherapy | Potential Mechanism(s) | Combination Therapy with Gemcitabine | Outcome of Combination Therapy |

| PDX Models | Reduced tumor volume nih.gov, Suppressed tumor growth oncotarget.com | CDC25B inhibition oaepublish.comoncotarget.com, Potential c-Myc independent effects nih.gov | Synergistic in vitro mdpi.comresearchgate.net | Greater efficacy than single agents in vivo mdpi.comresearchgate.net, Increased apoptosis and DNA damage mdpi.comresearchgate.net |

| Cell Lines | Decreased MYC levels, induced cell death, decreased tumorigenic features nih.gov | MYC downregulation nih.gov, CDC25B levels correlate with sensitivity oaepublish.com | Synergistic in vitro mdpi.comresearchgate.net | Increased cytotoxicity mdpi.comresearchgate.net, Inhibited colony formation mdpi.com |

| Genetically Engineered Mouse Models | Reduced MYC expression, decreased proliferation, increased apoptosis in tumors nih.gov, Blocked PanIN development nih.govjci.org | Inhibition of AKT, STAT3, IL6 nih.gov | Slowed tumor growth, increased survival mdpi.com | More effective than single agents mdpi.com |

Breast Cancer (including Triple-Negative Breast Cancer and Tamoxifen-Resistant Cells)

This compound has been investigated for its preclinical efficacy in various subtypes of breast cancer, including triple-negative breast cancer (TNBC) and tamoxifen-resistant cells.

In tamoxifen-resistant breast cancer cells, this compound has been shown to potently inhibit growth. researchgate.net This effect is associated with the inhibition of BRD3- and BRD4-mediated recruitment of WHSC1 to the ERα gene, which suppresses the classic estrogen receptor-α signaling pathway. tandfonline.com this compound can also block estrogen (E2)-induced transcriptional activation by inhibiting the transition of RNA polymerase II from initiation to elongation. nih.gov In preclinical models of endocrine-resistant breast cancer, this compound has been shown to alter the binding of ER to chromatin and decrease target gene expression. oncotarget.com Combinations of this compound with fulvestrant have resulted in tumor regressions in these models. oncotarget.com

For triple-negative breast cancer (TNBC), this compound has demonstrated the ability to reduce proliferation and induce apoptosis in both triple-negative and ER+ breast cancer cells. tandfonline.com A combination of this compound and the histone deacetylase inhibitor mocetinostat synergistically reduced breast cancer cell viability. tandfonline.com This combination increased the expression of ubiquitin-specific protease 17 family deubiquitinating enzymes, which attenuated the Ras/MAPK pathway. tandfonline.com this compound also synergistically reduced the proliferation of TNBC cells when combined with volasertib, a PLK1 inhibitor. tandfonline.com This combination also decreased the expression of stem cell markers. tandfonline.com

This compound has also been observed to modulate the expression of hypoxia-inducible genes, such as CA9 and VEGF-A, hindering HIF binding to the CA9 promoter. tandfonline.com This resulted in the inhibition of TNBC growth and prevention of xenograft vascularization. tandfonline.com

In a cell culture model of deep intrinsic resistance in breast cancer, this compound treatment sensitized resistant cancer cells to subsequent treatment with doxorubicin and paclitaxel. nih.gov Both sequential and combination treatment with this compound and doxorubicin were effective in overcoming resistance in this model. nih.gov this compound treatment also led to significantly lower levels of PD-L1 protein, suggesting a potential to reduce tumor-mediated immune suppression and improve response to immunotherapy. nih.gov

Research Findings in Breast Cancer:

| Breast Cancer Subtype | Key Findings with this compound | Mechanisms Involved | Combination Therapy Findings |

| Tamoxifen-Resistant Breast Cancer | Potently inhibited growth researchgate.net, Suppressed growth in culture tandfonline.com | Inhibited BRD3/4-mediated WHSC1 recruitment to ERα gene tandfonline.com, Suppressed ERα signaling tandfonline.com, Blocked E2-induced transcriptional activation nih.gov | Synergistic growth inhibition with mocetinostat tandfonline.com, Tumor regressions with fulvestrant oncotarget.com |

| Triple-Negative Breast Cancer | Reduced proliferation, induced apoptosis tandfonline.com, Modulated hypoxia-inducible genes tandfonline.com, Inhibited growth and prevented xenograft vascularization under hypoxia tandfonline.com | Attenuated Ras/MAPK pathway (with mocetinostat) tandfonline.com, Hindered HIF binding tandfonline.com | Synergistic with mocetinostat tandfonline.com, Synergistic with volasertib tandfonline.com, Sensitized resistant cells to doxorubicin and paclitaxel nih.gov |

| General Breast Cancer (Resistant Models) | Sensitized resistant cells to chemotherapy (doxorubicin, paclitaxel) nih.gov | Reduced PD-L1 protein levels nih.gov | Effective in overcoming resistance with doxorubicin and paclitaxel (sequential and combination) nih.gov |

Medulloblastoma

This compound has demonstrated significant preclinical activity in medulloblastoma, the most common malignant brain tumor in children, particularly in subtypes characterized by MYC or MYCN amplification. tandfonline.comaacrjournals.orgnih.gov

Treatment with this compound significantly reduced cell proliferation, induced apoptosis, and promoted senescence in various human medulloblastoma cell lines, including HD-BM3, ONS-76, and D-341. tandfonline.comresearchgate.netoncotarget.com It also inhibited self-renewal and induced apoptosis in stem cells. tandfonline.com this compound reduced the expression of MYC-associated proteins like Cyclin D1 and E2F1. tandfonline.comoncotarget.com

Studies have shown that this compound treatment of medulloblastoma cell lines downregulated MYC expression and led to transcriptional deregulation of MYC targets. nih.govoncotarget.com It also significantly altered the expression of genes involved in cell cycle progression and p53 signaling. nih.govoncotarget.com The strongest apoptotic response was observed in MYC-amplified cell lines, such as HD-MB3 and D-341. nih.govresearchgate.net The MYC-amplified HD-MB3 cell line was among the most sensitive to this compound treatment in terms of viability reduction. researchgate.net

In vivo studies using orthotopic xenograft models of MYC-amplified medulloblastoma showed that this compound significantly prolonged survival and reduced tumor growth. aacrjournals.orgnih.govnih.gov Xenografts harvested after this compound treatment showed reduced expression of MYC mRNA and a decreased proliferative index. aacrjournals.orgnih.gov this compound also potently inhibited xenograft tumor growth and significantly prolonged mouse survival in a subcutaneous xenograft model using the HD-MB3 cell line. nih.govoncotarget.com

Research Findings in Medulloblastoma:

| Model Type | Effect of this compound | Mechanism(s) Involved | In Vivo Efficacy |

| Human Cell Lines | Reduced proliferation, induced apoptosis and senescence tandfonline.comresearchgate.netoncotarget.com, Inhibited self-renewal of stem cells tandfonline.com | Downregulated MYC expression and MYC targets nih.govoncotarget.com, Altered cell cycle and p53 signaling genes nih.govoncotarget.com | Reduced tumor growth, prolonged survival in xenografts aacrjournals.orgnih.govnih.gov |

| MYC-Amplified Cell Lines | Stronger apoptotic response nih.govresearchgate.net, More sensitive to viability reduction researchgate.net | Downregulated MYC expression nih.govoncotarget.com | Significant prolongation of survival in orthotopic xenografts aacrjournals.orgnih.gov |

| Murine Models | Reduced cell viability (MYC and MYCN overexpression) nih.govresearchgate.net | Reduced MYC and MYCN expression nih.gov | Potently inhibited xenograft tumor growth, significantly prolonged survival nih.govoncotarget.com |

Glioblastoma (GBM)

Glioblastoma (GBM) is a highly aggressive and often lethal adult brain tumor. tandfonline.com Preclinical studies have explored the effects of this compound in GBM models. This compound has been reported to induce marked G1 cell cycle arrest and apoptosis in GBM cells. tandfonline.com This was accompanied by significant changes in the expression of important GBM genes, including c-MYC, p21CIP1/WAF1, hTERT, Bcl-2, and BclxL. tandfonline.com In vivo, orthotopic GBM tumors showed significant growth repression following treatment with this compound. tandfonline.com

While this compound has shown antiproliferative activities in both adherent GBM cell lines and patient-derived glioma sphere (GS) lines, GS lines appeared more resistant to this compound compared to adherent cell lines. oup.com A proportion of cells remained viable at high concentrations of this compound, which was associated with a senescence-like phenotype. oup.com

This compound has been shown to suppress the expression of an interferon-stimulated gene (ISG) signature in GBM models, linked to a loss of BRD4 binding across ISGs. oup.com The expression changes induced by this compound treatment showed similarities to those reported for histone deacetylase inhibitors (HDACi). oup.com

Combination studies have indicated synergistic effects. The combination of this compound and HDAC inhibitors like panobinostat has shown synergistic anti-tumor activity against GBM cells in vitro. nih.gov This combination synergistically inhibited cell viability, markedly inhibited cell proliferation, and induced apoptosis with elevated caspase activity. nih.gov Mechanistic investigations revealed that the combination resulted in stronger repression of GBM-associated oncogenic genes and pathways, as well as higher induction of tumor-suppressive genes, compared to single-agent treatments. nih.gov

Research Findings in Glioblastoma (GBM):

| Model Type | Effect of this compound Monotherapy | Mechanism(s) Involved | Combination Therapy Findings |

| GBM Cells (General) | Induced G1 cell cycle arrest and apoptosis tandfonline.com, Changed expression of key GBM genes (c-MYC, p21, hTERT, Bcl-2, BclxL) tandfonline.com | Affects expression of genes involved in cell cycle and apoptosis tandfonline.com | Synergistic anti-tumor activity with HDAC inhibitors (e.g., panobinostat) nih.gov, Enhanced inhibition of cell viability and proliferation, increased apoptosis nih.gov |

| Adherent GBM Cell Lines | Antiproliferative activity oup.com | Suppressed ISG signature, loss of BRD4 binding oup.com | Stronger repression of oncogenic genes/pathways, higher induction of tumor suppressors with HDACi nih.gov |

| Patient-Derived GS Lines | Antiproliferative activity, associated with senescence at high concentrations oup.com | ||

| Orthotopic Xenograft Models | Significant growth repression tandfonline.com |

Prostate Cancer

Preclinical studies have investigated the effects of this compound in prostate cancer, including castration-resistant prostate cancer (CRPC). This compound has demonstrated preclinical efficacy in models of c-Myc-driven CRPC by targeting upstream of c-Myc, disrupting BRD4/androgen receptor (AR) interactions, and the subsequent AR-directed transcription of c-Myc. mdpi.com

This compound has been shown to suppress the viability of a panel of CRPC cell lines. researchgate.net In PC3 xenografts, treatment with this compound reduced tumor volume. researchgate.net While this compound can inhibit prostate cancer cell growth, at least in part through MYC and AR suppression researchgate.netaging-us.com, some studies indicate that maintenance of MYC expression can confer de novo resistance to this compound. aging-us.com

Interestingly, some research suggests a complex effect of this compound on prostate cancer cell behavior. While inhibiting cell growth, this compound has been shown to promote invasion and metastasis in prostate cancer in a manner independent of BET protein inhibition in some contexts. researchgate.netnih.gov This pro-invasive effect was linked to the activation of multiple invasion pathways, including EMT, BMP signaling, chemokine signaling, and the focal adhesion pathway. researchgate.net Notably, this compound induced the upregulation of invasion genes through the inhibition of FOXA1, which is an invasion suppressor in prostate cancer. researchgate.net this compound was found to directly interact with and inactivate FOXA1, blocking its repressive function. researchgate.net

Combination therapies have also been explored. This compound has shown a synergistic effect on growth inhibition when combined with the LSD1 inhibitor SP-2509 in castration-resistant prostate cancer cells. aging-us.com

Research Findings in Prostate Cancer:

| Model Type | Effect of this compound Monotherapy | Mechanism(s) Involved | Combination Therapy Findings |

| CRPC Models | Preclinical efficacy mdpi.com, Suppressed viability of cell lines researchgate.net, Reduced tumor volume in xenografts researchgate.net | Targeting upstream of c-Myc, disrupting BRD4/AR interactions mdpi.com, MYC and AR suppression researchgate.netaging-us.com | Synergistic growth inhibition with LSD1 inhibitor SP-2509 in CRPC cell lines aging-us.com |

| Prostate Cancer Cells | Inhibited cell growth researchgate.netnih.gov, Promoted invasion and metastasis (in some contexts, BET-independent) researchgate.netnih.gov | Inhibition of FOXA1, activation of invasion pathways (EMT, BMP, chemokine, focal adhesion) researchgate.net, Potential MYC and AR suppression researchgate.netaging-us.com | |

| Transgenic Mouse Models | Increased metastasis to draining lymph nodes (in a Pten-null model) nih.gov | Inhibition of FOXA1 researchgate.net |

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

Preclinical investigations have also explored the potential of this compound in lung cancer, particularly Non-Small Cell Lung Cancer (NSCLC). Research indicates that the efficacy of BET inhibitors like this compound in KRAS-mutant NSCLC may be modulated by the status of LKB1. oncotarget.com

Studies have shown that this compound and BRD4 knockdown can induce apoptosis in KRAS-mutant cell lines. oncotarget.com However, this effect was not observed in the presence of concurrent LKB1 mutation. oncotarget.com Similarly, in a transgenic mouse model, this compound decreased the proliferation of KRAS-mutant tumors but not of tumors with both KRAS and LKB1 mutations. oncotarget.com These findings suggest that LKB1 may play a key role in determining the efficacy of BET inhibitors in KRAS-mutant NSCLC. oncotarget.com

Research Findings in Lung Cancer:

| Lung Cancer Subtype | Key Findings with this compound | Modulating Factor | Outcome Based on Modulating Factor |

| KRAS-mutant NSCLC | Induced apoptosis in cell lines oncotarget.com, Decreased proliferation in transgenic mouse models oncotarget.com | LKB1 status | Efficacy observed in the presence of wild-type LKB1, but not with concurrent LKB1 mutation oncotarget.com |

Impact on Fibrotic Conditions

Pulmonary Fibrosis

Research indicates that this compound demonstrates anti-fibrotic effects in models of pulmonary fibrosis. In cultured lung fibroblasts from healthy donors, BET inhibitors like this compound were shown to blunt the induction of various pro-fibrotic genes that are responsive to transforming growth factor-beta (TGF-β), including alpha-smooth muscle actin (α-SMA), collagen 1A1, fibronectin, and interleukin-6. nih.gov These compounds also inhibited the migration of lung fibroblasts, a characteristic of the contractile myofibroblast state. nih.gov Similar findings were observed with lung fibroblasts derived from patients with Idiopathic Pulmonary Fibrosis (IPF). nih.gov

In mouse models of pulmonary fibrosis induced by bleomycin or repeated intranasal delivery of TGF-β, this compound was found to suppress the fibrotic progression. nih.gov Specifically, in a bleomycin-induced mouse model, this compound treatment reduced total bronchoalveolar lavage fluid cells and collagen deposition, as indicated by hydroxyproline content in the lungs of injured mice. mdpi.com Another study using a rat model of radiation-induced pulmonary damage found that this compound protected normal lung tissue after irradiation, attenuated radiation-induced pulmonary fibrosis, lung inflammation, and collagen deposition. mdpi.com this compound also repressed the radiation-induced myofibroblast differentiation of normal human lung fibroblasts. mdpi.com

Liver Fibrosis

This compound has also shown promise in preclinical models of liver fibrosis. Studies in cell culture systems and animal models have indicated that BRD4, a target of this compound, promotes the gene expression of collagen type I alpha 1 chain (Col1A1) in response to TGF-β, contributing to fibrosis in the liver. frontiersin.org Inhibition of BRD4 using its specific small interfering RNA (siRNA) or inhibition with this compound has been reported to markedly reduce profibrotic mRNA expression, suppress platelet-derived growth factor (PDGF)-mediated proliferation of hepatic stellate cells (HSCs), and block the activation of HSCs in the carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis. frontiersin.org

The BRD4 selective inhibitor this compound has been demonstrated to reverse the fibrosis response in the mouse model of liver fibrosis caused by CCl4. frontiersin.org Furthermore, in a model of schistosomiasis-induced liver fibrosis, this compound treatment ameliorated the fibrosis by suppressing HSC activation and proliferation through the inhibition of JAK2/STAT3 signaling. researchgate.net In vitro treatment of a mouse HSC line with this compound significantly inhibited cell proliferation. researchgate.net Hepatic BRD4 expression has been observed to be upregulated in patients with liver fibrosis of various etiologies and positively correlated with the severity of liver fibrosis. frontiersin.org

Cardiovascular Applications

This compound has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly in the context of pathological cardiac remodeling.

Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure. This compound has demonstrated the ability to ameliorate cardiac hypertrophy in preclinical models. Identified in a high-throughput screen for regulators of cardiomyocyte hypertrophy, this compound dose-dependently blocked agonist-dependent hypertrophy of cultured neonatal rat ventricular myocytes. nih.gov It also reversed the prototypical gene program associated with pathological cardiac hypertrophy. nih.gov

In adult mice subjected to transverse aortic constriction (TAC), a model of pressure overload-induced cardiac hypertrophy, this compound blocked left ventricular hypertrophy and improved cardiac function. nih.govscientificarchives.com BRD4 protein expression has been shown to be increased during cardiac hypertrophy, and hypertrophic stimuli promoted the recruitment of BRD4 to the transcriptional start site of genes like atrial natriuretic factor (ANF), which is associated with increased phosphorylation of local RNA polymerase II. nih.gov this compound has been found to inhibit BRD4 expression and c-myc expression in high glucose-induced cardiac hypertrophy. researchgate.net In streptozotocin-induced diabetic mice, this compound suppressed cardiac fibrosis and improved cardiac function. scientificarchives.comresearchgate.net Inhibition of BRD4 by chronic this compound administration has been shown to alleviate diabetic cardiomyopathy progression in high-fat-diet-fed mice, leading to restoration of normal cardiac function and prevention of hypertrophy, interstitial fibrosis, lipid accumulation, and cardiomyocyte apoptosis. scientificarchives.com

Male Contraceptive Potential

This compound has garnered significant attention for its potential as a non-hormonal male contraceptive agent.

Targeting Bromodomain Testis-Specific Protein (BRDT) and Spermatogenesis

Spermatogenesis, the process of sperm development, involves significant transcriptional regulation and chromatin reorganization, with BRDT playing a crucial role. embopress.org BRDT is a testis-specific member of the BET family of proteins. wikipedia.orgembopress.org this compound is a potent inhibitor of the BET family, including BRDT. wikipedia.orgnih.gov

Preclinical studies in mice have shown that this compound can cross the blood-testis barrier and specifically inhibit BRDT function in spermatocytes and spermatids. nih.govpnas.org Treatment of mice with this compound has been shown to reduce seminiferous tubule area, testis size, and spermatozoa number and motility. nih.govpnas.org Biochemical and crystallographic studies have confirmed that this compound occupies the acetyl-lysine binding pocket of BRDT, preventing its recognition of acetylated histone H4, which is essential for chromatin remodeling during spermatogenesis. nih.gov

Importantly, the inhibitory effects of this compound on spermatogenesis have been shown to cause a complete and reversible contraceptive effect in mice without affecting hormone levels or mating behaviors. embopress.orgnih.govbiorxiv.org While spermatogenic cells can repopulate the testis within weeks after cessation of treatment, full fertility restoration may require a longer recovery period, potentially due to persistent issues with the pachytene transcriptional program crucial for meiotic progression and spermatid development. biorxiv.org These findings establish BRDT as a validated target for male contraception and highlight this compound as a lead compound targeting the male germ cell for reversible contraception. embopress.orgnih.govpnas.org

Cellular and Molecular Responses to + -jq1 Treatment

Cell Growth Regulation

(+)-JQ1 has demonstrated significant effects on regulating cell growth, primarily through inhibiting proliferation and, in some contexts, inducing senescence.

Inhibition of Cell Proliferation

A consistent finding across numerous studies is the potent inhibitory effect of this compound on cell proliferation in various cancer cell types, including pancreatic cancer, leukemia, lymphoma, triple-negative breast cancer, ovarian and endometrial endometrioid carcinoma cells, testicular germ cell tumors, and hepatocellular carcinoma oncotarget.comnih.govnih.govspandidos-publications.comoncotarget.commdpi.comnih.gov. This antiproliferative effect is often dose-dependent oncotarget.commdpi.combmbreports.org. For instance, in endometrial cancer cells, this compound significantly suppressed cell proliferation in a dose-dependent manner oncotarget.com. Similarly, in glioma stem cells, this compound treatment significantly reduced cell viability and inhibited proliferation in a concentration-dependent manner spandidos-publications.com. The inhibition of proliferation by this compound is frequently linked to the downregulation of oncogenes like c-MYC, which plays a critical role in cell proliferation and cancer pathogenesis oncotarget.comnih.govnih.govoncotarget.commdpi.comaacrjournals.orgresearchgate.net.

Table 1: Examples of this compound's Effect on Cell Proliferation in Various Cell Lines

| Cell Type | Observed Effect on Proliferation | Key Associated Molecular Change (if reported) | Source |

| Pancreatic Cancer Cells | Significantly inhibited | e-century.us | |

| Leukemia, Lymphoma, TNBC Cells | Decreased proliferation | Downregulation of c-MYC | oncotarget.comnih.gov |

| Ovarian and Endometrial Carcinoma Cells | Significant tumor suppression | Decrease in c-Myc expression | spandidos-publications.com |

| Testicular Germ Cell Tumour Cell Lines | Growth arrest | nih.gov | |

| Endometrial Cancer Cells (PTEN-positive) | Significantly suppressed | Inhibition of c-Myc, decline in cyclin D1 and CDK4 | oncotarget.com |

| Glioma Stem Cells | Significantly inhibited | spandidos-publications.com | |

| Chondrosarcoma Cells | Significantly inhibited | Suppression of c-Myc and Bcl-xL | nih.gov |

| Rhabdomyosarcoma Cells | Reduced cell number | Associated with MYC downregulation | mdpi.com |

Induction of Cell Senescence

In addition to inhibiting proliferation, this compound has been shown to induce cellular senescence in certain cell types. Senescence is a state of stable and irreversible cell-cycle arrest mdpi.com. Studies in pancreatic adenocarcinoma cells have shown that this compound can significantly promote cell senescence, characterized by increased senescence-associated β-galactosidase (SA-β-gal) activity and elevated levels of senescence-related factors like p15 and p21 e-century.us. Similarly, in chondrosarcoma cells, this compound induced premature senescence nih.gov. Research also suggests that BRD4, a primary target of this compound, plays a role in regulating cellular senescence in gastric cancer cells aacrjournals.org. While this compound can induce senescence, its effect on the Senescence-Associated Secretory Phenotype (SASP) can vary, with some studies indicating little effect on SASP despite inducing senescence e-century.usaacrjournals.org.

Apoptosis Induction

This compound is a known inducer of apoptosis, a programmed cell death pathway, in various cancer cells. This induction often involves the activation of caspase-dependent pathways and the modulation of pro-apoptotic protein expression.

Activation of Caspase-Dependent Pathways (e.g., Cleaved Caspase 3, Cleaved PARP)

Activation of caspases, particularly caspase-3 and caspase-7, and the subsequent cleavage of their substrates, such as PARP (Poly (ADP-ribose) polymerase), are key hallmarks of apoptosis aacrjournals.org. Numerous studies have demonstrated that this compound treatment leads to the cleavage of caspase-3, caspase-7, and PARP in various cancer cell lines, including lung cancer, testicular germ cell tumors, Ewing sarcoma, ovarian and endometrial endometrioid carcinoma cells, cholangiocarcinoma, hepatocellular carcinoma, and acute myeloid leukemia cells nih.govnih.govspandidos-publications.comaacrjournals.orgnih.govscienceopen.comresearchgate.netoncotarget.comoncotarget.comaacrjournals.org. For instance, in lung cancer cells, the combination of this compound and TRAIL was found to be potent in inducing cleavage of caspase-8, caspase-3, and PARP nih.gov. In testicular germ cell tumor cell lines, treatment with this compound resulted in PARP cleavage scienceopen.com. In Ewing sarcoma cell lines, this compound treatment increased caspase 3/7 activity and led to PARP1 and caspase 7 cleavage researchgate.net.

Table 2: Examples of this compound's Effect on Caspase and PARP Cleavage

| Cell Type | Observed Effect on Caspases/PARP Cleavage | Specific Markers Mentioned | Source |

| Lung Cancer Cells | Induced cleavage | Caspase-8, Caspase-3, PARP | nih.gov |

| Testicular Germ Cell Tumour Cell Lines | Resulted in PARP cleavage | PARP | nih.govscienceopen.com |

| Ewing Sarcoma Cell Lines | Increased activity and cleavage | Caspase 3/7, PARP1, Caspase 7 | researchgate.net |

| Ovarian and Endometrial Carcinoma Cells | Increase in apoptosis markers | Cleaved PARP | spandidos-publications.com |

| Cholangiocarcinoma (PDX model) | Increased levels | Cleaved caspase 3, Cleaved PARP | nih.gov |

| Hepatocellular Cancer Cells | Induced cleavage | Caspase-9, Caspase-3, PARP | oncotarget.com |

| Acute Myeloid Leukemia Cells | Increased levels | Cleaved caspase-3, PARP | aacrjournals.org |

| Hepatocellular Carcinoma (Xenograft) | Activation of apoptotic signaling | PARP cleavage, caspase-3 activation | oncotarget.com |

| Small Cell Lung Cancer (Xenograft) | Significantly increased | Cleaved caspase 3 | aacrjournals.org |

Upregulation of Pro-apoptotic Proteins (e.g., BIM)

The balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family is crucial in determining cell fate oncotarget.com. This compound has been shown to influence this balance by upregulating pro-apoptotic proteins, notably BIM (BCL-2-like protein 11). Studies in hepatocellular carcinoma cells revealed that this compound treatment led to rapid and dramatic BIM upregulation at both the mRNA and protein levels, and that BIM suppression rescued these cells from this compound-induced apoptosis oncotarget.comresearchgate.net. Similarly, in T-cell acute lymphoblastic leukemia cell lines, this compound treatment led to BIM upregulation at the mRNA level harvard.edu. In MYCN-amplified small cell lung cancer cell lines, this compound induced BIM protein upregulation nih.gov. This upregulation of BIM by this compound is often linked to the inhibition of MYC, which can repress BIM expression oncotarget.comresearchgate.netharvard.edunih.gov.

Cell Cycle Progression Modulation

This compound treatment significantly impacts the cell cycle, typically leading to cell cycle arrest, most commonly in the G1 phase. This arrest prevents cells from progressing through the cell cycle and dividing. Studies in various cancer cell types, including leukemia, lymphoma, triple-negative breast cancer, testicular germ cell tumors, endometrial cancer, Ewing sarcoma, glioma stem cells, chondrosarcoma, and rhabdomyosarcoma cells, have demonstrated that this compound induces cell cycle arrest oncotarget.comnih.govnih.govoncotarget.commdpi.comnih.govspandidos-publications.com. For example, in endometrial cancer cells, this compound induced significant G1 phase arrest oncotarget.com. In testicular germ cell tumor cell lines, this compound treatment led to an accumulation of cells in the G1/G0 phase nih.gov. In Ewing sarcoma cell lines, this compound treatment resulted in a reduction of cells in the G2-M phase and an increase in the G1 phase researchgate.net. The cell cycle arrest induced by this compound is often associated with the downregulation of c-MYC and the modulation of cell cycle regulatory proteins like cyclin D1, CDK4, p21, and p27 oncotarget.commdpi.comnih.govaacrjournals.org.

Table 3: Examples of this compound's Effect on Cell Cycle Progression

| Cell Type | Observed Effect on Cell Cycle Progression | Specific Phase Arrest/Changes Mentioned | Key Associated Molecular Changes (if reported) | Source |

| Leukemia, Lymphoma, TNBC Cells | Cell cycle arrest | oncotarget.comnih.gov | ||

| Testicular Germ Cell Tumour Cell Lines | Induced cell cycle arrest | G1/G0 arrest, decrease in S-phase | nih.govscienceopen.com | |

| Endometrial Cancer Cells (PTEN-positive) | Induced G1 phase arrest | G1 phase arrest | Sharp decline in cyclin D1 and CDK4 expression | oncotarget.com |

| Ewing Sarcoma Cell Lines | Blocked cell cycle progression | Reduction in G2-M, increase in G1, extension of S in some lines | researchgate.net | |

| Glioma Stem Cells | Inhibited cell cycle progression | Increased percentage in G1, reduced in S | spandidos-publications.com | |

| Chondrosarcoma Cells | Induced marked G1-phase arrest | G1-phase arrest | Upregulation of p21, p27, Cyclin D1; downregulation of Cyclin E2 | nih.gov |

| Rhabdomyosarcoma Cells | Induced cell cycle arrest | Increase of events in the G0/G1 phase | Increased levels of p21 and p27 | mdpi.com |

G1 Cell Cycle Arrest

A prominent effect of this compound is the induction of G1 cell cycle arrest. nih.govnih.govoncotarget.comspandidos-publications.commdpi.com Studies in testicular germ cell tumor (TGCT) cell lines, glioma stem cells (GSCs), and oral squamous cell carcinoma cells have demonstrated a significant increase in the percentage of cells in the G1 phase following this compound treatment. nih.govnih.govspandidos-publications.com This accumulation of cells in G1 is often accompanied by a decrease in the proportion of cells in the S phase. nih.govspandidos-publications.com In mesenchymal stem cells (MSCs), this compound has been shown to cause p21-mediated cell cycle arrest in G1. oncotarget.comresearchgate.net

Alterations in S and G2/M Phase Distribution

Consistent with G1 arrest, this compound treatment typically leads to a reduction in the percentage of cells in the S phase. nih.govspandidos-publications.com While a notable effect on the percentage of cells in the G2/M phase has been observed in some cell types, the primary arrest point is often G1. nih.gov However, in Sertoli cells, this compound treatment can lead to an accumulation of cells in the G2/M phase, indicative of a G2/M cell cycle arrest. nih.gov

Here is a summary of cell cycle effects observed in different cell types:

| Cell Type | This compound Effect on Cell Cycle | Primary Arrest Phase | Source |

| TGCT cell lines | Cell cycle arrest | G1/G0 | nih.govresearchgate.net |

| Glioma Stem Cells (GSCs) | Impeded cell cycle progression | G1 | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Cell cycle arrest | G1 | oncotarget.comresearchgate.net |

| Oral Squamous Carcinoma Cells | Cell cycle arrest | G1 | spandidos-publications.com |

| Sertoli cells | Cell cycle arrest | G2/M | nih.gov |

Cellular Differentiation Processes

This compound has been shown to influence cellular differentiation, particularly in the context of embryonal carcinoma cells and pluripotency. nih.govresearchgate.net

Induction of Mesodermal Differentiation in Embryonal Carcinoma Cells

In embryonal carcinoma (EC) cell lines, which are a subset of non-seminoma TGCTs and represent a stem cell population, this compound treatment can induce differentiation. nih.govresearchgate.netuni-bonn.de This differentiation primarily leads to the induction of mesodermal differentiation markers. nih.govresearchgate.net This effect is not observed in other cell types like human fibroblasts or Sertoli cells. nih.gov

Downregulation of Pluripotency Factors

A key molecular mechanism underlying the differentiation induced by this compound in EC cells is the downregulation of pluripotency factors. nih.govresearchgate.netuni-bonn.de Studies have shown that this compound represses the pluripotency circuitry in TGCT cell lines, leading to differentiation. nih.gov Specific pluripotency-associated genes like GDF3, POU5F1 (OCT4), and LIN28 are downregulated in EC cell lines upon this compound treatment. nih.gov In mouse embryonic stem cells, this compound treatment has also been reported to induce spontaneous differentiation by downregulating pluripotent genes, including Oct4, Sox2, Nanog, Klf4, and c-Myc. oncotarget.comsciengine.com

Here is a summary of differentiation effects:

| Cell Type | This compound Effect on Differentiation | Key Molecular Changes | Source |

| Embryonal Carcinoma (EC) cells | Induction of differentiation | Downregulation of pluripotency factors, Induction of mesodermal markers | nih.govresearchgate.netuni-bonn.de |

| MSCs | Induced differentiation | Downregulation of WNT signaling | oncotarget.comnih.gov |

| Mouse ESCs | Induced spontaneous differentiation | Downregulation of pluripotency genes (Oct4, Sox2, Nanog, Klf4, c-Myc) | oncotarget.comsciengine.com |

DNA Damage and Stress Response Activation

This compound treatment can lead to the activation of DNA damage and cellular stress response pathways. nih.govresearchgate.netfigshare.com

Increased DNA Damage Markers (e.g., γH2AX)

Treatment with this compound has been shown to increase the levels of DNA damage markers, such as phosphorylated histone H2AX (γH2AX). nih.govmdpi.comresearchgate.net γH2AX is an early cellular response to DNA strand breaks and serves as a marker for DNA damage. researchgate.net Increased γH2AX levels have been observed in various cell lines and in vivo models following this compound exposure. nih.govmdpi.comresearchgate.net This increase in DNA damage markers suggests that this compound can induce DNA damage or interfere with DNA repair processes. nih.gov Studies have indicated that this compound may increase γH2AX levels by inhibiting the expression of DNA repair proteins like Ku80 and RAD51. nih.gov

Here is a summary of DNA damage and stress response effects:

| Cell Type/Model | This compound Effect | Key Markers/Pathways Involved | Source |

| TGCT cell lines | Up-regulation of DNA damage and stress sensors | Genes indicative of DNA damage and stress response | nih.govresearchgate.netfigshare.com |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells and tumors | Increased DNA damage marker | γH2AX | nih.govmdpi.comresearchgate.net |

| Cells with HEXIM1 depletion | Accumulated DNA damage early during treatment | γH2AX, 53BP1 foci | bham.ac.uk |

| Cholangiocarcinoma (CCA) PDX model (JQ1-sensitive) | Induced DNA damage and apoptosis | DNA damage markers, apoptosis markers | aacrjournals.org |

Signaling Pathway Dysregulation

This compound has been shown to dysregulate several key signaling pathways involved in cell growth, survival, and proliferation.

p53 Signaling Alterations

The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress and DNA damage google.comsemanticscholar.org. Mutations in the TP53 gene are common in human cancers google.comsemanticscholar.org. Reactivating p53 function is a significant strategy in cancer therapy semanticscholar.org. While direct evidence from the search results on how this compound specifically alters p53 signaling is not provided, the impact of this compound on DNA repair mechanisms and cell cycle control suggests a potential interplay with the p53 pathway. Compounds that induce nucleolar disruption can activate p53 through the RPL11/HDM2 pathway oup.com. Inhibiting Chk1, which can be indirectly affected by BET inhibition, is also known to reactivate the p53 pathway unpad.ac.id.

Epidermal Growth Factor Receptor (EGFR) and HER2 Pathway Interactions

Information specifically detailing the direct interaction of this compound with the EGFR and HER2 pathways was not prominently found within the search results. The provided search results primarily focus on this compound's role as a BET inhibitor and its effects on transcription, inflammatory responses, and other pathways like Wnt and potentially FOXO.

Interleukin-6 (IL-6) Secretion Inhibition

This compound has been shown to inhibit the secretion of Interleukin-6 (IL-6). In human pulmonary microvascular endothelial cells (HPMEC), this compound inhibits IL-6 expression and proliferation. Studies in multiple myeloma (MM) cells demonstrated that this compound significantly reduced lipopolysaccharide-induced IL-6 secretion and inhibited IL-6 transcription. Furthermore, in macrophages, this compound treatment resulted in a significant decrease in IL-6 production, with levels being approximately 90% lower in the presence of this compound compared to controls. This reduction in IL-6 protein levels was consistent with analyses of IL-6 mRNA. In a murine periodontitis model, systemic administration of this compound significantly reduced inflammatory cytokine expression levels in gingival tissue, including IL-6.

| Cell Type / Model | Stimulus (if any) | Effect on IL-6 Secretion/Expression | Fold Change / Reduction (%) | Source |

| Human pulmonary microvascular endothelial cells | Not specified | Inhibition of expression | Not quantified | |

| Multiple Myeloma cells | Lipopolysaccharide | Reduced secretion, Inhibited transcription | Significant reduction | |

| RAW 264.7 macrophages | LPS | 90% lower production | ~90% decrease | |

| Murine periodontitis model (gingival tissue) | Periodontitis induction | Significantly reduced expression | Significant reduction |

Forkhead Box Protein O (FOXO) Family Activity Changes

Analysis of transcription factor motifs integrated with RNA-Seq and ChIP-Seq data in a mouse model of Huntington's disease revealed potentially altered activity of the FOXO family in the cortex of mice treated with this compound. While this suggests a potential interaction or influence of this compound on FOXO activity, the precise nature and extent of these changes were not detailed in the provided snippets. In prostate cancer, one study indicated that this compound induced upregulation of invasion genes through inhibition of Forkhead box protein A1 (FOXA1), suggesting a BET-independent mechanism where this compound directly interacted with FOXA1 and inactivated its repressor function.

Epithelial-Mesenchymal Transition (EMT) Inhibition

This compound has been shown to inhibit Epithelial-Mesenchymal Transition (EMT) in various contexts. In pancreatic adenocarcinoma cells, this compound inhibited EMT and the Wnt signaling pathway. Western blot analysis in these cells demonstrated that this compound inhibited N-cadherin expression and decreased β-catenin, a key component of the Wnt signaling pathway and downstream of EMT. In renal cell carcinoma, inhibition of BRD4, a target of this compound, prevented EMT progression both in vitro and in vivo, evidenced by increased epithelial-related proteins and decreased mesenchymal-associated proteins. This effect was linked to the activation of pyroptosis. In a model of AngII-induced renal damage leading to fibrosis, this compound restored changes in EMT-related proteins, suppressing vimentin and increasing epithelial markers like E-cadherin and Zo-1. Studies in breast cancer cells also indicated that BRD4 inhibition suppresses EMT. However, it's worth noting that one study in prostate cancer found that this compound promoted invasion and metastasis, activating multiple invasion pathways including EMT, in a BET-independent manner by inhibiting FOXA1. Conversely, another study on BET proteins and EMT in breast cancer suggested that pan-BET inhibition with this compound most closely parallels BRD2 silencing and opposes BRD3 or BRD4 targeting in controlling EMT transcription factors, indicating complex and potentially opposing roles of different BET proteins in EMT.

| Cell Type / Model | Effect on EMT | Key Markers Affected (Examples) | Associated Pathways (if any) | Source |

| Pancreatic adenocarcinoma cells | Inhibited EMT | N-cadherin (decreased), β-catenin (decreased) | Wnt signaling | |

| Renal cell carcinoma (in vitro & vivo) | Prevented EMT progression | Increased epithelial, decreased mesenchymal | Pyroptosis, NF-κB-NLRP3-caspase-1 | |

| AngII-induced renal damage (fibrosis) | Restored changes in EMT-related proteins | Vimentin (suppressed), E-cadherin (increased), Zo-1 (increased) | Not specified | |

| Breast cancer cells | Suppression of EMT (via BRD4 inhibition) | Not specified | Not specified | |

| Prostate cancer | Promoted invasion and metastasis (BET-independent) | Multiple invasion pathways | FOXA1 inhibition | |

| Breast cancer (BET protein study) | Pan-BET inhibition parallels BRD2 silencing | SNAI1, SNAI3, TWIST1, ZEB1, ZEB2 (downregulated) | Not specified |

Senescence-Associated Secretory Phenotype (SASP) Regulation

The effect of this compound on the Senescence-Associated Secretory Phenotype (SASP) appears context-dependent or complex. In pancreatic adenocarcinoma cells, this compound significantly inhibited proliferation and induced cell senescence but had little effect on the SASP. However, other research indicates that the SASP is regulated by BRD4, and inhibition of BRD4 by this compound blocked the SASP in a model of oncogene-induced senescence (OIS), thereby affecting senescence surveillance in vivo. This compound treatment has been shown to blunt the SASP, affecting the production of cytokines such as IL-1α, IL-1β, IL-6, and IL-8. This suggests a role for BRD4 in maintaining the SASP program. During senescence, BRD4 occupancy at senescence-activated super enhancers flanking SASP-related genes has been observed, and this compound can disrupt this.

| Context / Model | Effect on SASP | Key SASP Components Affected (Examples) | Associated Proteins/Pathways | Source |

| Pancreatic adenocarcinoma cells | Little effect | GROα, IL-6 (mRNA expression detected) | Not specified | |

| Oncogene-induced senescence (OIS) model | Blocked SASP | IL-1α, IL-1β, IL-6, IL-8 production | BRD4, Super enhancers | |

| DNA damage-induced senescence | Blunted SASP | Not specified | BRD4 |

Chromatin Remodeling and Epigenetic Alterations

As a BET inhibitor, this compound affects chromatin remodeling by disrupting the interaction of BET proteins with acetylated histones. BET proteins, such as BRD4, bind to acetylated histones to assemble chromatin complexes and transcription activators at specific promoter sites. This compound inhibits this interaction, leading to an alteration of downstream signaling events. In macrophages, this compound treatment prevented LPS-induced changes in chromatin at distal regulatory elements associated with inflammatory genes, particularly in regions containing motifs for AP-1 and IRF transcription factors. This resulted in the attenuation of inflammatory gene expression. Chromatin immunoprecipitation (ChIP) assays have shown that this compound inhibits the recruitment of BRD4 to the promoter complexes of genes like MYC and Ccnd1, leading to decreased expression. This compound has been shown to neutralize BRD4 enrichment at several gene promoter regions, including NF-κB, TNF-α, c-Fos, and NFATc1. Studies also indicate that acetylated chromatin can act as a nucleator for BRD4 condensation, and this compound, by disrupting chromatin binding, can affect the formation and dynamics of BRD4 puncta.

Epidermal Growth Factor Receptor (EGFR) and HER2 Pathway Interactions

Information specifically detailing the direct interaction of this compound with the EGFR and HER2 pathways was not prominently found within the search results. The provided search results primarily focus on this compound's role as a BET inhibitor and its effects on transcription, inflammatory responses, and other pathways like Wnt and potentially FOXO.

Interleukin-6 (IL-6) Secretion Inhibition

This compound has been shown to inhibit the secretion of Interleukin-6 (IL-6). In human pulmonary microvascular endothelial cells (HPMEC), this compound inhibits IL-6 expression and proliferation. Studies in multiple myeloma (MM) cells demonstrated that this compound significantly reduced lipopolysaccharide-induced IL-6 secretion and inhibited IL-6 transcription. Furthermore, in macrophages, this compound treatment resulted in a significant decrease in IL-6 production, with levels being approximately 90% lower in the presence of this compound compared to controls. This reduction in IL-6 protein levels was consistent with analyses of IL-6 mRNA. In a murine periodontitis model, systemic administration of this compound significantly reduced inflammatory cytokine expression levels in gingival tissue, including IL-6.

| Cell Type / Model | Stimulus (if any) | Effect on IL-6 Secretion/Expression | Fold Change / Reduction (%) | Source |

| Human pulmonary microvascular endothelial cells | Not specified | Inhibition of expression | Not quantified | |

| Multiple Myeloma cells | Lipopolysaccharide | Reduced secretion, Inhibited transcription | Significant reduction | |

| RAW 264.7 macrophages | LPS | 90% lower production | ~90% decrease | |

| Murine periodontitis model (gingival tissue) | Periodontitis induction | Significantly reduced expression | Significant reduction |

Forkhead Box Protein O (FOXO) Family Activity Changes

Analysis of transcription factor motifs integrated with RNA-Seq and ChIP-Seq data in a mouse model of Huntington's disease revealed potentially altered activity of the FOXO family in the cortex of mice treated with this compound. While this suggests a potential interaction or influence of this compound on FOXO activity, the precise nature and extent of these changes were not detailed in the provided snippets. In prostate cancer, one study indicated that this compound induced upregulation of invasion genes through inhibition of Forkhead box protein A1 (FOXA1), suggesting a BET-independent mechanism where this compound directly interacted with FOXA1 and inactivated its repressor function.

Epithelial-Mesenchymal Transition (EMT) Inhibition

This compound has been shown to inhibit Epithelial-Mesenchymal Transition (EMT) in various contexts. In pancreatic adenocarcinoma cells, this compound inhibited EMT and the Wnt signaling pathway. Western blot analysis in these cells demonstrated that this compound inhibited N-cadherin expression and decreased β-catenin, a key component of the Wnt signaling pathway and downstream of EMT. In renal cell carcinoma, inhibition of BRD4, a target of this compound, prevented EMT progression both in vitro and in vivo, evidenced by increased epithelial-related proteins and decreased mesenchymal-associated proteins. This effect was linked to the activation of pyroptosis. In a model of AngII-induced renal damage leading to fibrosis, this compound restored changes in EMT-related proteins, suppressing vimentin and increasing epithelial markers like E-cadherin and Zo-1. Studies in breast cancer cells also indicated that BRD4 inhibition suppresses EMT. However, it's worth noting that one study in prostate cancer found that this compound promoted invasion and metastasis, activating multiple invasion pathways including EMT, in a BET-independent manner by inhibiting FOXA1. Conversely, another study on BET proteins and EMT in breast cancer suggested that pan-BET inhibition with this compound most closely parallels BRD2 silencing and opposes BRD3 or BRD4 targeting in controlling EMT transcription factors, indicating complex and potentially opposing roles of different BET proteins in EMT.

| Cell Type / Model | Effect on EMT | Key Markers Affected (Examples) | Associated Pathways (if any) | Source |

| Pancreatic adenocarcinoma cells | Inhibited EMT | N-cadherin (decreased), β-catenin (decreased) | Wnt signaling | |

| Renal cell carcinoma (in vitro & vivo) | Prevented EMT progression | Increased epithelial, decreased mesenchymal | Pyroptosis, NF-κB-NLRP3-caspase-1 | |

| AngII-induced renal damage (fibrosis) | Restored changes in EMT-related proteins | Vimentin (suppressed), E-cadherin (increased), Zo-1 (increased) | Not specified | |

| Breast cancer cells | Suppression of EMT (via BRD4 inhibition) | Not specified | Not specified | |

| Prostate cancer | Promoted invasion and metastasis (BET-independent) | Multiple invasion pathways | FOXA1 inhibition | |

| Breast cancer (BET protein study) | Pan-BET inhibition parallels BRD2 silencing | SNAI1, SNAI3, TWIST1, ZEB1, ZEB2 (downregulated) | Not specified |